
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C21H22N4O2
- Molecular Weight : 362.425 g/mol
- Structure : The compound features a triazole ring, a piperidine moiety, and a 3,4-dihydroquinoline structure.
The biological activity of this compound is primarily attributed to its structural components:
- 3,4-Dihydroquinoline Moiety : This structure is known to inhibit p38 MAP kinase, which is involved in various signaling pathways related to inflammation and cancer cell proliferation.
- Triazole Ring : Compounds with triazole structures often exhibit antifungal and antibacterial properties due to their ability to interfere with the synthesis of nucleic acids in microorganisms .
Anticancer Activity
Research has indicated that derivatives containing the 3,4-dihydroquinoline structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds with similar structural features inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 20 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- In vitro studies have shown that similar triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Research Findings and Case Studies
A selection of studies highlights the biological activity of the compound:
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated:
- MCF-7 Cells : IC50 value of 15 µM after 48 hours.
- A549 Cells : IC50 value of 18 µM after 48 hours.
These results suggest that the compound may selectively target cancer cells while sparing normal cells.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The triazole ring is known for its antifungal activity, while the quinoline derivative may enhance this effect against a range of pathogens. A study found that derivatives of quinoline and triazole demonstrated significant antifungal activity against various strains of fungi, suggesting that this compound could be developed into an effective antifungal agent .
Anticancer Potential
The compound's structural characteristics allow it to interact with multiple biological pathways, making it a candidate for anticancer drug development. Triazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that triazole-containing compounds can effectively inhibit the growth of breast and colon cancer cells .
Neuroprotective Effects
The presence of the piperidine moiety suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies indicate that such compounds can enhance cognitive function and provide neuroprotection .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinoline and triazole rings can significantly influence biological activity. For example:
- Substituents on the triazole ring : Different substituents can enhance or reduce the compound's affinity for specific biological targets.
- Quinoline modifications : Alterations in the quinoline structure can affect its solubility and bioavailability, impacting overall efficacy.
Case Studies
Several studies have focused on synthesizing and evaluating similar compounds:
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antimicrobial activities against fungal strains, finding promising candidates for further development .
- Anticancer Activity Assessment : Research on related triazole compounds showed significant inhibition of tumor growth in vivo models, highlighting their potential as anticancer agents .
- Neuroprotective Studies : Investigations into compounds with similar structures revealed their ability to protect neuronal cells from oxidative damage, indicating potential therapeutic applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-22-19(16-9-5-11-23(13-16)30(2,28)29)21-25(20(22)27)14-18(26)24-12-6-8-15-7-3-4-10-17(15)24/h3-4,7,10,16H,5-6,8-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYQDTREXBDSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC3=CC=CC=C32)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.